
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is a complex organic compound with the molecular formula C20H15CrN2O8S2. This compound is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) typically involves the diazotization of 1-hydroxy-5-sulpho-2-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to ensure the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves strict control of temperature, pH, and reactant concentrations to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromate species.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Reactions typically involve nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various chromate species, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the dyeing and textile industry for its vibrant color properties.
Mecanismo De Acción
The mechanism by which Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) exerts its effects involves the interaction of its azo and chromate groups with various molecular targets. The azo group can form stable complexes with metal ions, while the chromate group can participate in redox reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Trisodium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
Uniqueness
Hydrogen (3-hydroxy-4-((1-hydroxy-5-sulpho-2-naphthyl)azo)naphthalene-1-sulphonato(4-))chromate(1-) is unique due to its specific combination of azo and chromate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both vibrant coloration and specific chemical reactivity.
Propiedades
Número CAS |
94276-65-0 |
|---|---|
Fórmula molecular |
C20H15CrN2O8S2+ |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
chromium;hydron;3-hydroxy-4-[(1-hydroxy-5-sulfonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O8S2.Cr/c23-16-10-18(32(28,29)30)11-4-1-2-5-13(11)19(16)22-21-15-9-8-12-14(20(15)24)6-3-7-17(12)31(25,26)27;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);/p+1 |
Clave InChI |
OBWZRBSGNWPHEH-UHFFFAOYSA-O |
SMILES canónico |
[H+].C1=CC=C2C(=C1)C(=CC(=C2N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)O)O)O)S(=O)(=O)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



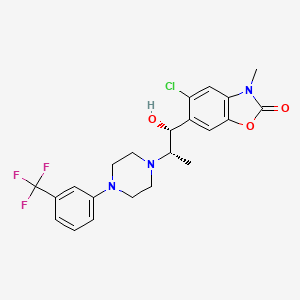
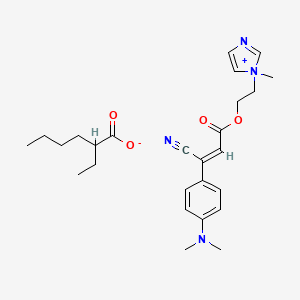

![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
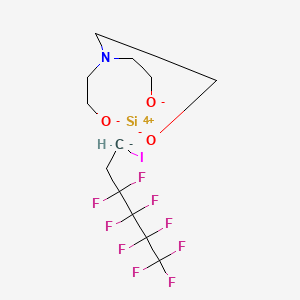
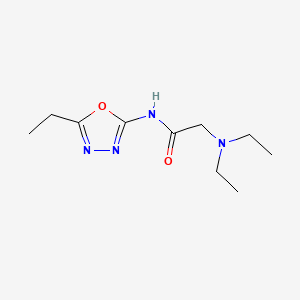
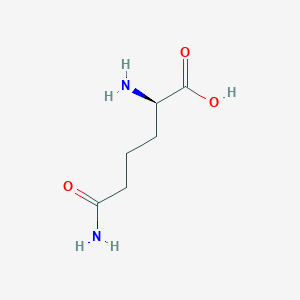
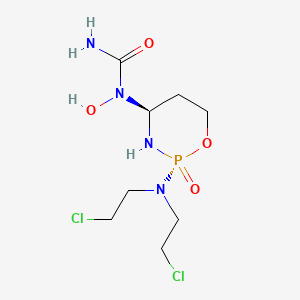

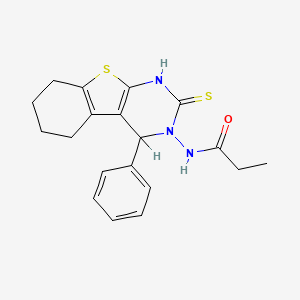
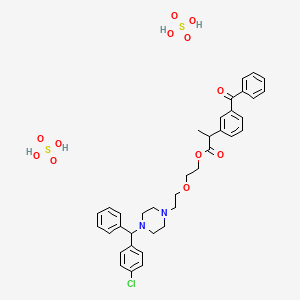
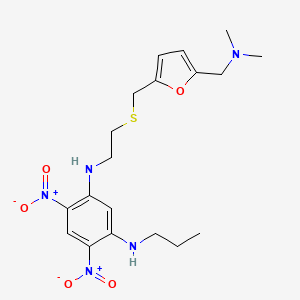
![(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;sulfate](/img/structure/B12709717.png)
